molecular formula C19H18F3N3O2 B6603754 (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide CAS No. 2248183-17-5

(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide

Cat. No.: B6603754
CAS No.: 2248183-17-5
M. Wt: 377.4 g/mol
InChI Key: YDQRIQJJGAPKGY-INIZCTEOSA-N
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Description

(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring, phenyl groups, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a diacid chloride to form the pyrrolidine ring. The phenyl and trifluoromethyl groups are then introduced through subsequent reactions, often involving Friedel-Crafts acylation or alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide is unique due to its combination of a pyrrolidine ring, phenyl groups, and a trifluoromethyl group, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-1-N-phenyl-2-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c20-19(21,22)14-9-4-5-10-15(14)24-17(26)16-11-6-12-25(16)18(27)23-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,23,27)(H,24,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQRIQJJGAPKGY-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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